molecular formula C17H19F2N3O2 B7594501 1-[2-(2,4-Difluorophenyl)-2-hydroxypropyl]-3-[(6-methylpyridin-3-yl)methyl]urea

1-[2-(2,4-Difluorophenyl)-2-hydroxypropyl]-3-[(6-methylpyridin-3-yl)methyl]urea

Numéro de catalogue B7594501
Poids moléculaire: 335.35 g/mol
Clé InChI: HKKKCKUVSGRCSP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-[2-(2,4-Difluorophenyl)-2-hydroxypropyl]-3-[(6-methylpyridin-3-yl)methyl]urea, also known as Dapagliflozin, is a drug used to treat type 2 diabetes. It belongs to the class of drugs called sodium-glucose co-transporter 2 (SGLT2) inhibitors. The drug works by blocking the reabsorption of glucose in the kidneys, leading to increased glucose excretion in urine and lowering blood sugar levels.

Mécanisme D'action

1-[2-(2,4-Difluorophenyl)-2-hydroxypropyl]-3-[(6-methylpyridin-3-yl)methyl]urean works by inhibiting the SGLT2 transporter in the kidneys, which is responsible for reabsorbing glucose from the urine back into the bloodstream. By blocking this transporter, dapagliflozin prevents the reabsorption of glucose and increases its excretion in urine. This leads to a decrease in blood glucose levels and helps to improve glycemic control in patients with type 2 diabetes.
Biochemical and Physiological Effects:
In addition to its glucose-lowering effects, dapagliflozin has been shown to have other biochemical and physiological effects. The drug has been shown to reduce body weight, blood pressure, and improve lipid profiles. It has also been shown to have a protective effect on the kidneys, reducing the risk of kidney disease in patients with type 2 diabetes.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of dapagliflozin for lab experiments is its specificity for the SGLT2 transporter, which allows for targeted inhibition of glucose reabsorption in the kidneys. However, one of the limitations of the drug is the potential for off-target effects, which could complicate the interpretation of experimental results.

Orientations Futures

There are several areas of future research for dapagliflozin. One area of interest is the potential for the drug to be used in combination with other glucose-lowering agents, such as insulin or other oral hypoglycemic agents. Another area of research is the potential for dapagliflozin to be used in the treatment of other conditions, such as heart failure or obesity. Additionally, there is ongoing research into the long-term safety and efficacy of the drug, particularly in patients with renal impairment.

Méthodes De Synthèse

1-[2-(2,4-Difluorophenyl)-2-hydroxypropyl]-3-[(6-methylpyridin-3-yl)methyl]urean is synthesized using a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of 2,4-difluorobenzaldehyde with (R)-2-bromo-1-phenylethanol to form 2-(2,4-difluorophenyl)-2-hydroxyethyl bromide. This intermediate is then reacted with 6-methyl-3-pyridinemethanol to form 1-[2-(2,4-difluorophenyl)-2-hydroxypropyl]-3-[(6-methylpyridin-3-yl)methyl]urea.

Applications De Recherche Scientifique

1-[2-(2,4-Difluorophenyl)-2-hydroxypropyl]-3-[(6-methylpyridin-3-yl)methyl]urean has been extensively studied for its efficacy in treating type 2 diabetes. Several clinical trials have shown that the drug is effective in reducing blood glucose levels and improving glycemic control in patients with type 2 diabetes. The drug has also been shown to have other beneficial effects, such as weight loss, blood pressure reduction, and improvement in cardiovascular outcomes.

Propriétés

IUPAC Name

1-[2-(2,4-difluorophenyl)-2-hydroxypropyl]-3-[(6-methylpyridin-3-yl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F2N3O2/c1-11-3-4-12(8-20-11)9-21-16(23)22-10-17(2,24)14-6-5-13(18)7-15(14)19/h3-8,24H,9-10H2,1-2H3,(H2,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKKKCKUVSGRCSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)CNC(=O)NCC(C)(C2=C(C=C(C=C2)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(2,4-Difluorophenyl)-2-hydroxypropyl]-3-[(6-methylpyridin-3-yl)methyl]urea

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.